D-AP7

Descripción general

Descripción

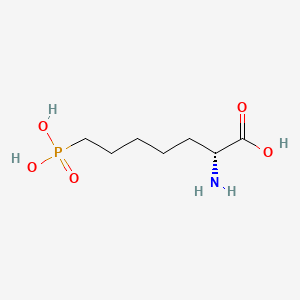

Ácido D-2-amino-7-fosfonoheptanoico, comúnmente conocido como D-AP7, es un antagonista selectivo del receptor N-metil-D-aspartato. Este compuesto es conocido por su capacidad de inhibir competitivamente la unión del glutamato al receptor N-metil-D-aspartato, evitando así la activación de este receptor. This compound ha sido ampliamente estudiado por sus potenciales aplicaciones terapéuticas, particularmente en el campo de la neurofarmacología .

Métodos De Preparación

La síntesis del ácido D-2-amino-7-fosfonoheptanoico típicamente involucra los siguientes pasos:

Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como derivados del ácido heptanoico.

Fosforilación: El derivado del ácido heptanoico se somete a fosforilación para introducir el grupo fosfono.

Aminación: El intermedio fosforilado se somete luego a aminación para introducir el grupo amino en la posición deseada.

Los métodos de producción industrial para el ácido D-2-amino-7-fosfonoheptanoico pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Estos métodos a menudo incluyen el uso de reactores automatizados y procesos de flujo continuo para mejorar la eficiencia y el rendimiento .

Análisis De Reacciones Químicas

El ácido D-2-amino-7-fosfonoheptanoico experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxo correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, que pueden tener diferentes actividades biológicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

Neuropharmacological Studies

D-AP7 has been extensively used in neuropharmacological research to understand the role of NMDA receptors in learning, memory, and behavior. For instance, studies have shown that administration of this compound impairs acquisition processes in behavioral tasks without significantly affecting consolidation or retrieval . This suggests that NMDA receptor activity is critical during the learning phase.

Case Study: Behavioral Effects in Rats

- Objective: Investigate the effects of this compound on behavioral responses in rats subjected to hypoxia.

- Method: this compound was administered intracerebroventricularly at a dose of 5 nmol.

- Findings: In hypoxia-treated rats, this compound enhanced locomotor activity but did not prevent learning impairments associated with hypoxia. This indicates that while this compound affects behavior, it does not mitigate all cognitive deficits induced by environmental stressors .

Vision Research

This compound has also been utilized in studies examining the role of NMDA receptors in retinal ganglion cells. Research indicates that this compound effectively blocks NMDA-mediated currents in these cells, allowing researchers to dissect the contributions of NMDA receptors to visual processing.

Case Study: Retinal Ganglion Cell Activity

- Objective: Assess how this compound influences NMDA receptor-mediated responses in retinal ganglion cells.

- Method: Whole-cell recordings from ganglion cells were performed under varying conditions.

- Findings: The application of this compound resulted in a significant reduction of inward currents mediated by NMDA, confirming its role as an effective antagonist .

Investigating Neurodegenerative Diseases

This compound's ability to inhibit excessive NMDA receptor activation makes it a candidate for studying neurodegenerative conditions where excitotoxicity plays a role. By blocking these receptors, researchers can explore potential therapeutic strategies for diseases such as Alzheimer's and Parkinson's.

Data Table: Summary of Research Findings on this compound

Electrophysiological Studies

This compound has been employed in electrophysiological experiments to assess its effects on neuronal excitability and synaptic transmission. Research shows that this compound can reduce tonic inward current and membrane noise under resting conditions, providing insights into synaptic function and plasticity.

Case Study: Electrophysiological Effects

- Objective: Examine how this compound alters synaptic responses in neurons.

- Method: Measurement of DC current and noise levels before and after this compound application.

- Findings: The presence of this compound significantly reduced both tonic inward current and membrane noise, highlighting its impact on synaptic dynamics .

Mecanismo De Acción

El mecanismo de acción del ácido D-2-amino-7-fosfonoheptanoico implica su inhibición competitiva del sitio de unión del glutamato en el receptor N-metil-D-aspartato. Al unirse a este sitio, el compuesto evita la activación del receptor por el glutamato, inhibiendo así las vías de señalización descendentes asociadas con la activación del receptor N-metil-D-aspartato. Esta inhibición puede conducir a varios efectos fisiológicos, incluidos los efectos anticonvulsivos y ansiolíticos .

Comparación Con Compuestos Similares

El ácido D-2-amino-7-fosfonoheptanoico a menudo se compara con otros antagonistas del receptor N-metil-D-aspartato, como:

Ácido D-2-amino-5-fosfonopentanoico: Otro antagonista selectivo del receptor N-metil-D-aspartato, pero con una estructura química y una potencia diferentes.

3-2-carboxypiperidin-4-yl)propil-1-fosfonato: Un nuevo antagonista putativo del receptor N-metil-D-aspartato con propiedades farmacológicas similares.

6-ciano-7-nitroquinoxalina-2,3-diona: Un antagonista no competitivo del receptor N-metil-D-aspartato, que actúa mediante un mecanismo diferente.

La singularidad del ácido D-2-amino-7-fosfonoheptanoico radica en su afinidad de unión específica y selectividad para el receptor N-metil-D-aspartato, lo que lo convierte en una herramienta valiosa para estudiar las funciones fisiológicas y patológicas de este receptor .

Actividad Biológica

D-AP7 (D-(-)-2-Amino-7-phosphonoheptanoic acid) is a potent competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component in various neurophysiological processes, including synaptic plasticity, learning, and memory. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound functions by binding to the NMDA receptor's recognition site, thereby preventing the receptor's activation by endogenous ligands such as glutamate. This blockade has significant implications for both central nervous system (CNS) functions and peripheral physiological responses.

- NMDA Receptor Blockade : this compound inhibits NMDA receptor currents in experimental settings, demonstrating its effectiveness in attenuating excitatory neurotransmission. Studies show that application of this compound leads to a significant decrease in current amplitude when NMDA receptors are stimulated with glutamate and glycine .

- Physiological Effects : The blockade of NMDA receptors by this compound has been linked to alterations in systemic blood pressure, indicating a peripheral role for NMDA receptors in cardiovascular regulation .

Research Findings

Numerous studies have investigated the biological activity of this compound, providing insights into its pharmacodynamics and therapeutic potential.

Binding Kinetics

A study analyzed the binding kinetics of this compound compared to other NMDA antagonists. The results indicated that this compound has rapid association and dissociation rates, with a of and a of . These kinetics suggest that this compound can quickly modulate NMDA receptor activity, making it an attractive candidate for therapeutic applications .

Comparative Potency

In comparative studies involving various NMDA antagonists, this compound exhibited a strong inhibitory effect on NMDA-induced currents, with equilibrium dissociation constants (K_i) that reflect its high potency as an antagonist .

Case Studies

Several case studies have highlighted the implications of using this compound in experimental models:

- Neuroprotective Effects : In models of excitotoxicity, this compound administration has shown protective effects against neuronal damage induced by excessive glutamate release. This suggests potential applications in neurodegenerative diseases where excitotoxicity plays a role .

- Behavioral Studies : Behavioral assays have demonstrated that this compound can influence learning and memory processes in animal models. For instance, its administration has been linked to impairments in tasks requiring spatial memory, further confirming its role as an NMDA antagonist .

Summary Table of Biological Activity

| Parameter | Value |

|---|---|

| Chemical Name | D-(-)-2-Amino-7-phosphonoheptanoic acid |

| Mechanism | Competitive NMDA receptor antagonist |

| Physiological Effects | Increases blood pressure; neuroprotection |

| Therapeutic Potential | Neurodegenerative diseases; cognitive disorders |

Propiedades

IUPAC Name |

(2R)-2-amino-7-phosphonoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDMWESTDPJANS-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[C@H](C(=O)O)N)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81338-23-0 | |

| Record name | AP-7, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D(-)-2-Amino-7-phosphonoheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AP-7, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.